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Compound of Interest

Compound Name: 5-Bromo-2-iodobenzamide

CAS No.: 289039-20-9

Cat. No.: B1439045 Get Quote

Executive Summary & Chemical Context
5-Bromo-2-iodobenzamide (CAS: 289039-20-9) is a critical synthetic intermediate, frequently

employed in the construction of pharmacophores for PARP inhibitors and kinase inhibitors. Its

structural integrity is defined by the ortho-iodo and meta-bromo substitution pattern on the

benzamide core.

Analytical Challenges:

Hydrophobicity: The presence of two heavy halogens (Br, I) significantly increases

lipophilicity (LogP > 2.0), necessitating organic-rich sample diluents.

Photostability: The C-I bond is susceptible to photolytic cleavage (deiodination). Amber

glassware is mandatory.

Regioisomerism: Synthetic routes may yield isomers (e.g., 2-bromo-5-iodobenzamide) that

require high-resolution chromatography for separation.

This guide provides a robust, self-validating protocol for quantification using HPLC-UV, with a

secondary LC-MS workflow for trace impurity profiling.
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Property Value / Characteristic Implication for Analysis

Molecular Weight 325.93 g/mol Suitable for LC-MS (ESI+)

Solubility
Low in Water; High in DMSO,

MeOH

Diluent must contain >50%

organic solvent.

UV Max (

)
~240 nm, ~270 nm (Broad)

DAD detection required for

peak purity.

pKa (Amide) ~13-14 (Very weak acid)

Neutral at pH 2-8; Acidic

mobile phase improves peak

shape.

Primary Method: HPLC-UV Quantification (Assay &
Purity)
Target Application: Quality Control (QC), release testing, and reaction monitoring.

Chromatographic Conditions
This method utilizes a C18 stationary phase with high carbon load to maximize interaction with

the hydrophobic halogenated ring, ensuring separation from dehalogenated impurities.

System: HPLC with Diode Array Detector (DAD)

Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

Column Temp: 35°C (Stabilizes retention times).

Flow Rate: 1.0 mL/min.[1][2][3]

Injection Volume: 5-10 µL.

Detection: 254 nm (Primary), 270 nm (Secondary/Confirmation).

Mobile Phase Strategy
Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).
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Solvent B: Acetonitrile (HPLC Grade).[1]

Rationale: Formic acid suppresses the ionization of residual silanols on the column and

keeps the amide moiety neutral, preventing peak tailing. Acetonitrile is preferred over

methanol to reduce system backpressure and improve peak symmetry for halogenated

aromatics.

Gradient Table:

Time (min) % Solvent A % Solvent B Event

0.00 95 5 Equilibration

2.00 95 5
Isocratic Hold (Polar

impurities elute)

15.00 10 90 Linear Gradient

18.00 10 90 Wash

18.10 95 5 Re-equilibration

| 23.00 | 95 | 5 | End of Run |

Sample Preparation Protocol
Warning: Perform all steps under yellow light or low-light conditions to prevent

photodegradation.

Stock Solution (1.0 mg/mL): Weigh 10 mg of 5-Bromo-2-iodobenzamide into a 10 mL

amber volumetric flask. Dissolve in 100% DMSO. Sonicate for 5 minutes.

Working Standard (50 µg/mL): Transfer 500 µL of Stock Solution into a 10 mL amber flask.

Dilute to volume with 50:50 Water:Acetonitrile.

Note: Do not use 100% water as diluent; the compound will precipitate.

Secondary Method: LC-MS/MS for Impurity Profiling
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Target Application: Genotoxic impurity screening and identification of dehalogenated

byproducts.

The high atomic mass of Iodine and Bromine provides a distinct isotopic pattern in Mass

Spectrometry, aiding identification.

Ionization: ESI Positive Mode (Protonation of the amide carbonyl oxygen).

Precursor Ion: [M+H]+ = 325.9 / 327.9 (1:1 ratio due to

).

Key Transitions (MRM):

325.9

246.0 (Loss of Br)

325.9

308.9 (Loss of NH3)

Mobile Phase: Same as HPLC method, but ensure Formic Acid is LC-MS grade.

Analytical Workflow Visualization
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Sample: 5-Bromo-2-iodobenzamide

Solubility Check
(Use DMSO for Stock)

Dilution Step
50:50 H2O:ACN

(Prevent Precipitation)

Dissolved

Select Method

HPLC-UV (Assay)
C18 Column, 254 nm
Quantification > 98%

Routine QC

LC-MS/MS (Trace)
ESI+, MRM Mode
Impurity Profiling

Trace Analysis

Data Analysis
Check Resolution (Rs > 2.0)

Check Tailing (T < 1.5)

Final Report
(CoA Generation)

Click to download full resolution via product page

Caption: Integrated workflow for sample preparation, method selection, and data processing.

Validation Parameters (ICH Q2(R1/R2) Compliant)
To ensure the method is "fit for purpose," the following validation criteria must be met.
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Parameter Acceptance Criteria Experimental approach

Specificity

No interference at retention

time (

).

Inject blank, placebo, and

known impurities (e.g., 2-

iodobenzamide).

Linearity

5 concentrations ranging from

50% to 150% of target

concentration.

Precision (Repeatability) RSD 6 injections of the standard

solution.

Accuracy (Recovery) 98.0% - 102.0%
Spike samples at 80%, 100%,

and 120% levels.

LOD / LOQ
S/N > 3 (LOD), S/N > 10

(LOQ)

Determined by serial dilution of

standard.

Solution Stability
Change

over 24h

Store in autosampler (dark)

and re-inject.

Troubleshooting Guide
Issue:Peak splitting or shoulder.

Cause: Sample solvent is too strong (too much DMSO) compared to mobile phase.

Fix: Reduce injection volume to 2-3 µL or increase water content in the dilution step.

Issue:Ghost peaks.

Cause: Carryover of the hydrophobic compound.

Fix: Add a needle wash step with 90% Acetonitrile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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